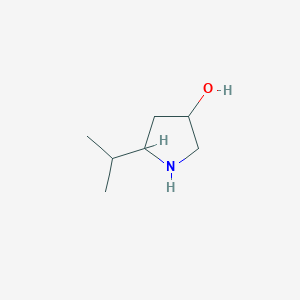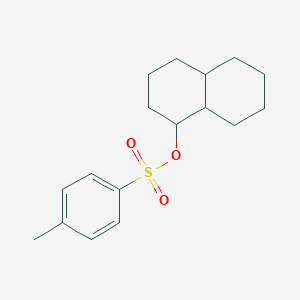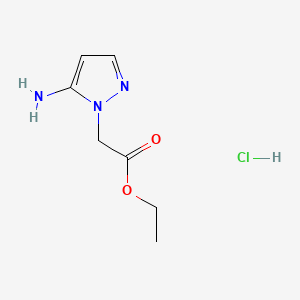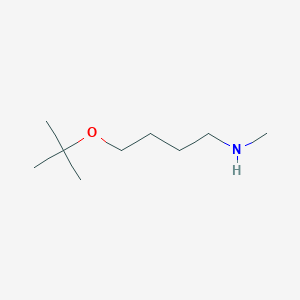
4-chloro-N-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a chlorine atom at the 4th position, a methyl group attached to the nitrogen atom, and a hydrochloride salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-2-methyl-1-indanone.
Reduction: The ketone group of 4-chloro-2-methyl-1-indanone is reduced to form 4-chloro-2-methyl-2,3-dihydro-1H-inden-2-ol.
Amination: The hydroxyl group is then replaced with an amine group through a nucleophilic substitution reaction, yielding 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride may involve optimized reaction conditions such as:
Catalysts: Use of catalysts like iron(III) chloride to enhance reaction rates.
Solvents: Selection of appropriate solvents like liquid ammonia to facilitate reactions.
Temperature Control: Maintaining specific temperature ranges to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide in acetic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
Oxidation: Formation of 4-chloro-2-methyl-1-indanone.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted indene derivatives.
Applications De Recherche Scientifique
4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to its biological activity and potential therapeutic effects.
Industrial Applications: The compound is utilized in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-2-methyl-1-indanone: A precursor in the synthesis of 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
4-chloro-2-methyl-2,3-dihydro-1H-inden-2-ol: An intermediate in the synthesis process.
N-methyl-2,3-dihydro-1H-inden-2-amine: A related compound without the chlorine atom.
Uniqueness
4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C10H13Cl2N |
|---|---|
Poids moléculaire |
218.12 g/mol |
Nom IUPAC |
4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride |
InChI |
InChI=1S/C10H12ClN.ClH/c1-12-8-5-7-3-2-4-10(11)9(7)6-8;/h2-4,8,12H,5-6H2,1H3;1H |
Clé InChI |
HVKXIZVFAJTKET-UHFFFAOYSA-N |
SMILES canonique |
CNC1CC2=C(C1)C(=CC=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B13561823.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13561842.png)

![[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13561851.png)
![2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]aceticacidhydrochloride](/img/structure/B13561852.png)






